2-(2,2,2-Trifluoroethyl)-1,3-thiazole hydrobromide
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Overview
Description
2-(2,2,2-Trifluoroethyl)-1,3-thiazole hydrobromide is a chemical compound that features a trifluoroethyl group attached to a thiazole ring, with a hydrobromide salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethyl)-1,3-thiazole hydrobromide typically involves the reaction of 2,2,2-trifluoroethylamine with a thiazole derivative under specific conditions. The reaction is often carried out in the presence of a hydrobromic acid to form the hydrobromide salt. The reaction conditions may include controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production rate and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroethyl)-1,3-thiazole hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(2,2,2-Trifluoroethyl)-1,3-thiazole hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study enzyme interactions and protein modifications due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism by which 2-(2,2,2-Trifluoroethyl)-1,3-thiazole hydrobromide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, leading to specific biochemical effects. The pathways involved may include inhibition or activation of enzymatic activities, modulation of protein-protein interactions, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: A related compound with a trifluoroethyl group attached to an alcohol.
2,2,2-Trifluoroethylamine: Similar structure but with an amine group instead of a thiazole ring.
(2,2,2-Trifluoroethyl)benzene: Features a trifluoroethyl group attached to a benzene ring .
Uniqueness
2-(2,2,2-Trifluoroethyl)-1,3-thiazole hydrobromide is unique due to the presence of both a trifluoroethyl group and a thiazole ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(2,2,2-trifluoroethyl)-1,3-thiazole;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NS.BrH/c6-5(7,8)3-4-9-1-2-10-4;/h1-2H,3H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAAKLXGQJNKCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CC(F)(F)F.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrF3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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